Predicted Acidity (pKa) Compared to Unfluorinated Isatin
The predicted pKa of 4,5,6-trifluoroindoline-2,3-dione is 6.11 ± 0.20, based on computational estimation . This acidity, attributed to the NH proton of the indoline ring, is modulated by the electron-withdrawing effect of the three fluorine substituents on the aromatic ring. In contrast, unsubstituted indoline-2,3-dione (isatin) exhibits a predicted pKa of approximately 10.3 [1].
| Evidence Dimension | Acidity constant (pKa) of the indoline NH proton |
|---|---|
| Target Compound Data | 6.11 ± 0.20 (predicted) |
| Comparator Or Baseline | Unsubstituted isatin: ~10.3 (predicted) [1] |
| Quantified Difference | Approximately 4.2 pKa units lower (more acidic) |
| Conditions | Predicted values based on computational models |
Why This Matters
The ~4.2 pKa unit difference shifts the NH proton from largely non-ionizable to substantially ionizable under physiological or mildly basic reaction conditions, directly influencing solubility, nucleophilicity, and the compound's behavior in pH-dependent transformations.
- [1] PubChem. Isatin (CAS 91-56-5) Compound Summary: pKa ~10.3 (Predicted). View Source
